molecular formula C13H14ClN B15254835 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride

1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B15254835
M. Wt: 219.71 g/mol
InChI Key: XUQVBJJLJJMIEC-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative featuring a naphthalene substituent at the 2-position. This compound combines the electronic effects of the aromatic naphthyl group with the steric and conformational constraints of the cyclopropane ring. The molecular formula is inferred as C₁₃H₁₄ClN, with a molecular weight of approximately 220.7 g/mol (derived from structural analogs in ). Its synthesis likely involves cyclopropanation strategies, such as those described for heterocyclic analogs (e.g., pyrimidinyl cyclopropane amines via cyanide intermediates ). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research, particularly in central nervous system (CNS) drug development, where aromatic amines are common pharmacophores .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

1-naphthalen-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2;1H

InChI Key

XUQVBJJLJJMIEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3C=C2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring and naphthalene moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.64 g/mol
  • Storage at 2–8°C indicates sensitivity to degradation, similar to the target compound .

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological systems. The bromophenyl analog’s higher molecular weight (248.55 vs. ~220.7 g/mol) could reduce solubility .

Heterocyclic and Extended Aromatic Systems

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 224.69 g/mol
  • This compound’s applications may focus on kinase inhibition or antimicrobial activity, differing from the naphthyl derivative’s CNS-targeted uses .

(S)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride

  • Molecular Formula : C₁₃H₁₆ClN
  • Molecular Weight : 221.73 g/mol
  • This analog’s higher molecular weight (221.73 vs. ~220.7 g/mol) reflects the added hydrogens in the propane chain .

Partially Hydrogenated and Bulky Substituents

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₃H₁₈ClN (inferred)
  • Molecular Weight : 223.74 g/mol
  • Key Differences : The tetrahydronaphthalene group reduces aromaticity, increasing lipophilicity and possibly altering blood-brain barrier penetration compared to the fully aromatic naphthyl derivative .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions
1-(Naphthalen-2-yl)cyclopropan-1-amine HCl C₁₃H₁₄ClN 220.7 (estimated) Naphthalen-2-yl 2–8°C (inferred)
1-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 2-Fluorophenyl 2–8°C
1-(2-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 248.55 2-Bromophenyl 2–8°C
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Benzoxazolyl Not specified
(S)-1-(Naphthalen-2-yl)propan-1-amine HCl C₁₃H₁₆ClN 221.73 Naphthalen-2-yl + propane RT

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Naphthalen-2-yl)cyclopropan-1-amine hydrochloride, and what key reaction conditions must be controlled?

  • Methodology : The synthesis typically involves:

  • Cyclopropanation : A [2+1] cycloaddition reaction using naphthalene-2-carbaldehyde and a diazo compound (e.g., trimethylsilyldiazomethane) under transition-metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .
  • Amine Protection/Deprotection : The primary amine is protected (e.g., with Boc groups) during cyclopropanation to prevent side reactions. Deprotection with HCl yields the hydrochloride salt .
  • Critical Conditions : Temperature control (<0°C during diazo addition), anhydrous solvents (e.g., dichloromethane), and strict exclusion of moisture to avoid hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirms the cyclopropane ring (δ ~0.8–1.5 ppm for cyclopropane protons; splitting patterns indicate adjacent substituents) and naphthalene aromatic signals (δ ~7.2–8.2 ppm) .
  • IR Spectroscopy : Detects the amine N–H stretch (~3300 cm⁻¹) and hydrochloride salt formation (broad peak ~2500 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 200.1 (C₁₃H₁₄N⁺) and fragmentation patterns (e.g., loss of HCl) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under different storage conditions?

  • Solubility : Enhances water solubility due to ionic interactions, making it suitable for biological assays. Solubility in polar solvents (e.g., DMSO, ethanol) is ~50 mg/mL, while non-polar solvents (e.g., hexane) show negligible solubility .
  • Stability : Hygroscopic; store at 2–8°C in airtight containers with desiccants. Degradation occurs >40°C, forming naphthalene derivatives via cyclopropane ring opening .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when synthesizing novel derivatives of this compound?

  • Approaches :

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering in cyclopropane) by analyzing signal splitting at low temperatures .
  • Isotopic Labeling : ¹³C-labeled cyclopropane carbons clarify coupling patterns in crowded spectral regions .
  • X-ray Crystallography : Provides unambiguous structural confirmation when spectral data conflicts (e.g., distinguishing regioisomers) .

Q. How can computational chemistry predict the reactivity of the cyclopropane ring under various reaction conditions?

  • Methods :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict ring-opening pathways (e.g., acid-catalyzed hydrolysis vs. radical-mediated cleavage) .
  • Transition-State Modeling : Identifies steric/electronic effects influencing regioselectivity in nucleophilic substitutions (e.g., amine group vs. naphthalene C–H activation) .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural features?

  • Assay Design :

  • Enzyme Inhibition : Screen against monoamine oxidases (MAOs) using fluorometric assays, leveraging the amine group’s potential interaction with flavin cofactors .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) due to structural similarity to arylalkylamine pharmacophores .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess apoptosis induction via cyclopropane-mediated DNA alkylation .

Q. What challenges arise in achieving enantioselective synthesis of related cyclopropane-containing amines, and how do they inform this compound’s preparation?

  • Challenges :

  • Chiral Center Formation : Asymmetric cyclopropanation requires chiral catalysts (e.g., Rhodium with DuPhos ligands), but low enantiomeric excess (ee) is common due to planar transition states .
  • Resolution Methods : Use chiral HPLC or enzymatic resolution (e.g., lipases) post-synthesis. For this compound, racemic mixtures may suffice unless stereospecific bioactivity is critical .

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